3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 88347-09-5
VCID: VC15926261
InChI: InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2
SMILES:
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile

CAS No.: 88347-09-5

Cat. No.: VC15926261

Molecular Formula: C14H12ClN3

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile - 88347-09-5

Specification

CAS No. 88347-09-5
Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
IUPAC Name 3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile
Standard InChI InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2
Standard InChI Key KESGRKDZRSOMDY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS No. 88347-09-5) has the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol. Its IUPAC name, 3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile, reflects the substitution pattern on the quinoline backbone. The compound’s structure is defined by:

  • A chlorine atom at position 3, which increases electrophilicity and influences binding to hydrophobic pockets in enzymes .

  • A pyrrolidine ring at position 7, contributing to conformational flexibility and hydrogen-bonding capabilities .

  • A nitrile group at position 8, which may participate in dipole interactions or serve as a metabolic handle for further derivatization.

The canonical SMILES representation, C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N, and InChIKey, KESGRKDZRSOMDY-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile typically involves multi-step reactions, as outlined in patents and chemical databases :

Halogenation and Amine Substitution

A common approach involves:

  • Preparation of a 7-fluoroquinoline precursor: Halogenation of a quinoline intermediate using phosphorus oxychloride (POCl₃) or similar reagents .

  • Nucleophilic aromatic substitution: Reaction of the 7-fluoro intermediate with pyrrolidine in the presence of a base (e.g., pyridine hydrochloride) to introduce the pyrrolidine moiety .

  • Introduction of the nitrile group: Cyanation at position 8 via cross-coupling reactions or substitution of a leaving group (e.g., bromide) with cyanide ions.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 7 requires controlled reaction conditions .

  • Yield improvements: Catalytic systems involving palladium or copper have been explored to enhance efficiency, though specific details remain proprietary .

Biological Activities and Mechanisms

Anticancer Activity

Quinoline derivatives often intercalate DNA or inhibit topoisomerases, disrupting cancer cell proliferation. The chloro and nitrile groups in 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile may enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .

Therapeutic Applications and Research Directions

Oncology

  • Kinase inhibition: The compound’s planar structure could target EGFR or VEGFR kinases, analogous to erlotinib .

  • Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

Infectious Diseases

  • Antimicrobial resistance: Modifications to the pyrrolidine ring may overcome efflux pump-mediated resistance in Pseudomonas aeruginosa .

Structural Analogs and Comparative Analysis

Compound NameCAS NumberKey FeaturesBiological Activity
Clinafloxacin60063Fluoroquinolone with pyrrolidine substituentBroad-spectrum antibacterial
7-(1-Pyrrolidinyl)-3-quinoloneEP0350733A2Carboxylic acid derivativeAntibacterial, feed additive
7-Fluoro-4-(substituted amino)-3-quinolinecarbonitrileUS20030212276A1Halogenated intermediateSynthetic precursor

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